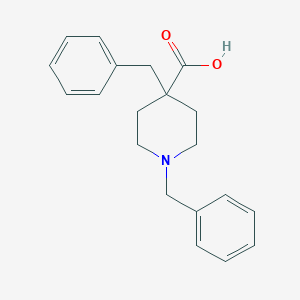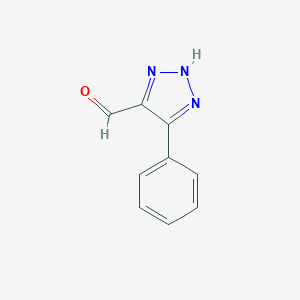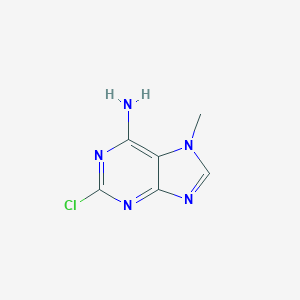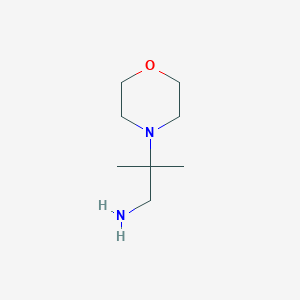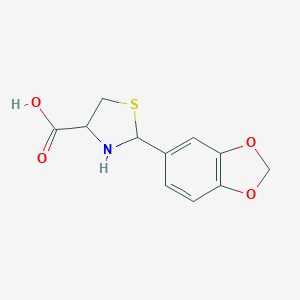![molecular formula C18H13N3O2 B184053 4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid CAS No. 202582-08-9](/img/structure/B184053.png)
4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Roxyl-9 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the desired core.
Functional group modifications: Subsequent reactions introduce functional groups necessary for the compound’s activity.
Industrial production methods for Roxyl-9 are optimized for scalability and cost-effectiveness. These methods ensure high purity and yield, making the compound suitable for large-scale research and potential therapeutic applications .
Chemical Reactions Analysis
Roxyl-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Roxyl-9 can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in Roxyl-9 .
Scientific Research Applications
Roxyl-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism.
Biology: Employed in research to understand the role of IDO1 in immune regulation and its potential as a target for immunotherapy.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in enhancing the immune response against tumors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IDO1.
Mechanism of Action
Roxyl-9 exerts its effects by inhibiting the activity of IDO1, an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan catabolism. By inhibiting IDO1, Roxyl-9 reduces the production of kynurenine and other downstream metabolites, which can suppress the immune response. This inhibition promotes an enhanced immune response against cancer cells, making Roxyl-9 a promising candidate for cancer immunotherapy .
Comparison with Similar Compounds
Roxyl-9 is unique among IDO1 inhibitors due to its high potency and selectivity. Similar compounds include:
Epacadostat: Another IDO1 inhibitor with a different chemical structure but similar mechanism of action.
Navoximod: An IDO1 inhibitor that also targets tryptophan metabolism but with different pharmacokinetic properties.
Indoximod: A compound that modulates the immune response by targeting the IDO pathway but with a broader range of effects.
Roxyl-9 stands out due to its high selectivity for IDO1 and its potential for use in combination therapies with other immunotherapeutic agents .
Properties
IUPAC Name |
4-(benzo[f]benzotriazol-3-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-18(23)13-7-5-12(6-8-13)11-21-17-10-15-4-2-1-3-14(15)9-16(17)19-20-21/h1-10H,11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVINIGXGKJNOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=NN3CC4=CC=C(C=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357360 |
Source


|
| Record name | 4-[(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202582-08-9 |
Source


|
| Record name | 4-[(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


